molecular formula C18H18N2O3 B5215820 N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide

N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide

Cat. No. B5215820
M. Wt: 310.3 g/mol
InChI Key: TUPGJJNJUBDDCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide, also known as BFT, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. BFT has shown promising results in preclinical studies, and its mechanism of action has been elucidated.

Mechanism of Action

N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide inhibits the activity of the enzyme fatty acid synthase (FASN), which is involved in the synthesis of fatty acids. FASN is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis (programmed cell death) in cancer cells. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s mechanism of action has been elucidated through structural studies, which have shown that it binds to the active site of FASN and inhibits its activity.
Biochemical and Physiological Effects
N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s inhibition of FASN has several biochemical and physiological effects. It leads to a decrease in the synthesis of fatty acids, which are essential for cancer cell growth and survival. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide also leads to an increase in the production of reactive oxygen species (ROS), which can induce apoptosis in cancer cells. Additionally, N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized, and its mechanism of action has been well characterized. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has also been shown to have low toxicity in animal models. However, N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide’s efficacy may vary depending on the type of cancer being studied, and its optimal dosage and treatment regimen have not been fully established.

Future Directions

There are several future directions for N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide research. One direction is to investigate its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another direction is to study the effects of N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide on cancer stem cells, which are thought to be responsible for tumor recurrence and resistance to therapy. Additionally, further studies are needed to establish the optimal dosage and treatment regimen for N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide in different types of cancer.

Synthesis Methods

The synthesis of N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide involves a series of chemical reactions. First, 4-biphenylcarboxylic acid is reacted with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tetrahydrofuran-2-carbohydrazide in the presence of triethylamine to form N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide.

Scientific Research Applications

N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N'-(4-biphenylylcarbonyl)tetrahydro-2-furancarbohydrazide has also been shown to inhibit tumor growth in mouse models of breast and colon cancer.

properties

IUPAC Name

N'-(4-phenylbenzoyl)oxolane-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(19-20-18(22)16-7-4-12-23-16)15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-3,5-6,8-11,16H,4,7,12H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPGJJNJUBDDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(4-phenylbenzoyl)oxolane-2-carbohydrazide

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